molecular formula C11H10N4OS2 B10971366 7-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B10971366
M. Wt: 278.4 g/mol
InChI Key: AWZJXWAQCDLPSJ-UHFFFAOYSA-N
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Description

7-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound that features both imidazole and thiazolopyrimidine moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under mild conditions to modify the thiazolopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the imidazole ring .

Mechanism of Action

The mechanism of action of 7-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets in cells. The imidazole moiety can bind to metal ions, affecting enzymatic activities, while the thiazolopyrimidine ring can interact with DNA and proteins, disrupting their normal functions. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one stands out due to its unique combination of imidazole and thiazolopyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C11H10N4OS2

Molecular Weight

278.4 g/mol

IUPAC Name

7-[(1-methylimidazol-2-yl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C11H10N4OS2/c1-14-3-2-12-10(14)18-7-8-6-9(16)15-4-5-17-11(15)13-8/h2-6H,7H2,1H3

InChI Key

AWZJXWAQCDLPSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)N3C=CSC3=N2

Origin of Product

United States

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